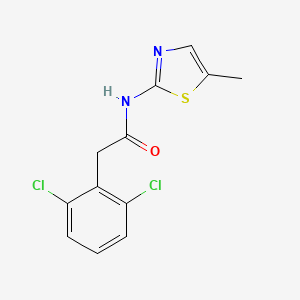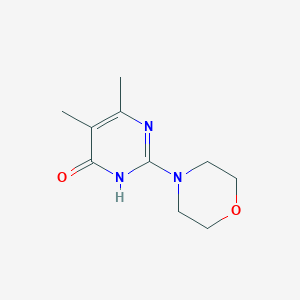![molecular formula C23H19NO5 B6078921 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as Bz-Ph-isoindole or BIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Studies have shown that 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole, including:
1. Developing new analogs of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole with improved solubility and pharmacokinetic properties.
2. Investigating the mechanism of action of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole in more detail to identify potential targets for drug development.
3. Studying the potential applications of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole in other areas, such as neurodegenerative diseases and infectious diseases.
4. Investigating the potential synergistic effects of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole with other anticancer agents.
5. Conducting preclinical studies to evaluate the safety and efficacy of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole in vivo.
In conclusion, 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole is a promising compound with potential applications in various areas of scientific research, particularly in the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole involves the reaction of 4-(benzyloxy)aniline with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then subjected to a series of chemical reactions, including methylation and oxidation, to obtain the final compound.
Scientific Research Applications
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. One of the main areas of research involves the development of new drugs for the treatment of cancer and other diseases. 2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dioneole has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
4,5-dimethoxy-2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-27-19-13-12-18-20(21(19)28-2)23(26)24(22(18)25)16-8-10-17(11-9-16)29-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWHJOCWDBEUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6078861.png)
![1-benzoyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6078877.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6078881.png)
![4'-[(4-hydroxy-3-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6078890.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B6078892.png)
![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)

![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)

![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![ethyl 5-(aminocarbonyl)-2-[(4-isobutoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6078952.png)